molecular formula C9H7NO3 B1583237 Methyl 4-isocyanatobenzoate CAS No. 23138-53-6

Methyl 4-isocyanatobenzoate

Cat. No. B1583237
CAS RN: 23138-53-6
M. Wt: 177.16 g/mol
InChI Key: FQDDBYGPHUUTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-isocyanatobenzoate is an organic building block containing an isocyanate group . It may be used in the preparation of benzimidazole-1-carboxamide-[N-(4-methylbenzoate)] 2-methylcarbamate, a compound that shows significant antitumor potency against prostate cancer cells .


Molecular Structure Analysis

The molecular formula of Methyl 4-isocyanatobenzoate is C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .


Physical And Chemical Properties Analysis

Methyl 4-isocyanatobenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 264.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 123.2±17.1 °C . The index of refraction is 1.529, and the molar refractivity is 47.4±0.5 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Application in Cancer Research

  • Summary of the Application: Methyl 4-isocyanatobenzoate is used in the preparation of benzimidazole-1-carboxamide-[N-(4-methylbenzoate)] 2-methylcarbamate . This compound has shown significant antitumor potency against prostate cancer cells .
  • Results or Outcomes: The compound shows significant antitumor potency against prostate cancer cells . The source does not provide quantitative data or statistical analyses.

Application in Environmental Science

  • Summary of the Application: Methyl 4-isocyanatobenzoate is a derivative of p-hydroxybenzoic acid, which is a type of paraben . Parabens are widely used in different industries as preservatives and antimicrobial compounds . They have been detected in various sources such as water, air, soil, and even in human tissues .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, typically in environmental science, compounds like this would be analyzed in a lab to determine their concentration in various media. The introduction of these compounds in nature is related to domestic and industrial effluent discharges .
  • Results or Outcomes: Parabens can act as endocrine disruptors, and some reports suggest that they are carcinogenic compounds . The impact of parabens on humans, animals, and ecosystems is a matter of discussion within the scientific community .

Application in Environmental Science

  • Summary of the Application: Methyl 4-isocyanatobenzoate is a derivative of p-hydroxybenzoic acid, which is a type of paraben . Parabens are widely used in different industries as preservatives and antimicrobial compounds . They have been detected in various sources such as water, air, soil, and even in human tissues .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, typically in environmental science, compounds like this would be analyzed in a lab to determine their concentration in various media. The introduction of these compounds in nature is related to domestic and industrial effluent discharges .
  • Results or Outcomes: Parabens can act as endocrine disruptors, and some reports suggest that they are carcinogenic compounds . The impact of parabens on humans, animals, and ecosystems is a matter of discussion within the scientific community .

Safety And Hazards

Methyl 4-isocyanatobenzoate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 4-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDDBYGPHUUTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299687
Record name Methyl 4-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-isocyanatobenzoate

CAS RN

23138-53-6
Record name 23138-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-isocyanatobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-isocyanatobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-isocyanatobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-isocyanatobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-isocyanatobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-isocyanatobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-isocyanatobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.